molecular formula C20H27N3O B5035762 1-[(4-butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine

1-[(4-butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine

Cat. No.: B5035762
M. Wt: 325.4 g/mol
InChI Key: AVRWSLMJOGXMRA-UHFFFAOYSA-N
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Description

1-[(4-Butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a butoxyphenyl group attached to a piperazine ring, which is further substituted with a pyridinyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in diethyl ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of ion channel function.

Comparison with Similar Compounds

  • 1-[(4-Butoxyphenyl)methyl]piperidine
  • 1-(4-Butoxyphenyl)-4-(2-pyridyl)-1,2,3-triazole
  • 1-(4-Butoxyphenyl)-1-cyclohexyl-3-(4-arylpiperazin-1-yl)-2-phenylpropan-1-ols

Comparison: 1-[(4-Butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine is unique due to the presence of both a pyridinyl group and a butoxyphenyl group attached to the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its uniqueness in the field of organic chemistry and medicinal research.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-2-3-16-24-19-9-7-18(8-10-19)17-22-12-14-23(15-13-22)20-6-4-5-11-21-20/h4-11H,2-3,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRWSLMJOGXMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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